molecular formula C14H16ClN B3143502 1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride CAS No. 5267-48-1

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride

Cat. No. B3143502
CAS RN: 5267-48-1
M. Wt: 233.73
InChI Key: NDFHIOAWQHPWSW-UHFFFAOYSA-N
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Description

The compound “1-methyl-1-(3-methylphenyl)hydrazine hydrochloride” has a linear formula of C8H13ClN2 and a molecular weight of 172.659 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

While specific synthesis methods for “1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride” are not available, there are studies on the synthesis of related compounds. For instance, hydrazine-coupled pyrazole derivatives have been successfully synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1-(3-methylphenyl)hydrazine hydrochloride” are not well-documented. The compound has a molecular weight of 172.659 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study detailed the development of a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, emphasizing the importance of solubilizing groups and the compound's efficacy in pre-clinical tests (Harrison et al., 2001).

Modulation of Sigma-1 Receptor

Research on SKF83959 and its analogs, including compounds with similar structural motifs to "1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride," indicated significant allosteric modulation of the sigma-1 receptor, suggesting applications in neuroprotection and the modulation of spontaneous glutamate release (Guo et al., 2013).

Coordination Chemistry and Luminescence

A study on phenylmercury(II) complexes highlighted the impact of ligand frameworks on coordination environments and properties, including luminescence, which could be relevant for materials science and sensing applications (Rajput et al., 2015).

Antitumor Activity

Investigations into tertiary aminoalkanol hydrochlorides derived from structural analogs have explored their potential antitumor activities, demonstrating the broad applicability of these compounds in medicinal chemistry (Isakhanyan et al., 2016).

Anticonvulsant Properties

Research into thiadiazole anticonvulsants, including studies on structural analogs, provides insights into stereochemical bases for activity, which could inform the design and development of new therapeutic agents (Camerman et al., 2005).

properties

IUPAC Name

(3-methylphenyl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12;/h2-10,14H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFHIOAWQHPWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-1-phenylmethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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